molecular formula C9H16O4 B1595810 Dimethyl 2,4-dimethylpentanedioate CAS No. 2121-68-8

Dimethyl 2,4-dimethylpentanedioate

Cat. No.: B1595810
CAS No.: 2121-68-8
M. Wt: 188.22 g/mol
InChI Key: LQLYZPTVIYLWPB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dimethyl 2,4-dimethylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which dimethyl 2,4-dimethylpentanedioate exerts its effects involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acids and alcohols, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 2,4-dimethylpentanedioate can be compared with other similar compounds, such as dimethyl glutarate and dimethyl succinate. These compounds share similar ester functional groups but differ in their molecular structures and properties. For example:

    Dimethyl glutarate: Has a similar ester functional group but a different carbon chain length, leading to different physical and chemical properties.

    Dimethyl succinate: Also an ester but with a shorter carbon chain, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

dimethyl 2,4-dimethylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLYZPTVIYLWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862837
Record name Dimethyl 2,4-dimethylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121-68-8
Record name Pentanedioic acid, 2,4-dimethyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2121-68-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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